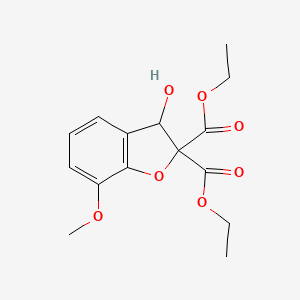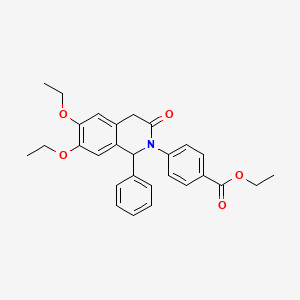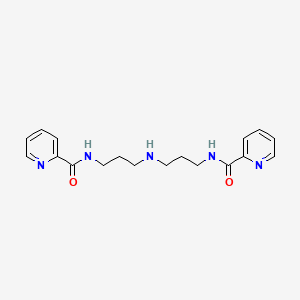
diethyl 3-hydroxy-7-methoxy-1-benzofuran-2,2(3H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzofuran precursor, the introduction of diethyl groups can be achieved through alkylation reactions. The hydroxy and methoxy groups are often introduced via hydroxylation and methylation reactions, respectively. These reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like catalytic hydrogenation, high-pressure reactors, and automated control systems to optimize reaction conditions and ensure consistent product quality.
化学反応の分析
Types of Reactions
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the methoxy group.
科学的研究の応用
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with fewer substituents.
7-Methoxy-2,3-dihydrobenzofuran: Similar structure but lacks the diethyl and hydroxy groups.
2,2-Diethyl-2,3-dihydrobenzofuran: Similar structure but lacks the methoxy and hydroxy groups.
Uniqueness
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE is unique due to its combination of diethyl, hydroxy, and methoxy substituents, which confer distinct chemical and biological properties
特性
分子式 |
C15H18O7 |
|---|---|
分子量 |
310.30 g/mol |
IUPAC名 |
diethyl 3-hydroxy-7-methoxy-3H-1-benzofuran-2,2-dicarboxylate |
InChI |
InChI=1S/C15H18O7/c1-4-20-13(17)15(14(18)21-5-2)12(16)9-7-6-8-10(19-3)11(9)22-15/h6-8,12,16H,4-5H2,1-3H3 |
InChIキー |
UTEBKOHNXIQNFD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(C(C2=C(O1)C(=CC=C2)OC)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15028583.png)
![Ethyl 2-[({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}methyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15028586.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15028592.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028600.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B15028602.png)
![Ethyl 6'-amino-1-(2-amino-2-oxoethyl)-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B15028612.png)
![2-Amino-4-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028622.png)
![N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B15028626.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide](/img/structure/B15028634.png)
![(5E)-3-(2-chlorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B15028642.png)


![1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B15028663.png)
